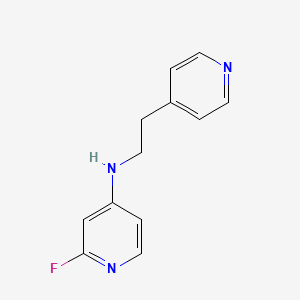

2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

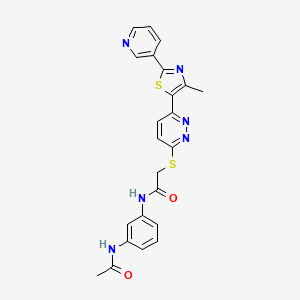

“2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine” is a small molecule with the molecular formula C12H12FN3 . It has a molecular weight of 217.25 . This compound is also known as FPA-124.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest due to their potential applications in various fields . The methods of synthesis of fluoropyridines are diverse and include reactions such as the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16) .Scientific Research Applications

Catalyst-Free Amination Reactions

In research conducted by Abel et al. (2015), catalyst-free reactions of 2-fluoropyridine with various amines were explored. This study focused on the formation of N-(pyridin-2-yl) derivatives, providing insights into the reactivity of 2-fluoropyridine in amination reactions (Abel et al., 2015).

Synthesis of Pyridin-2(1H)-one Derivatives

Sharma et al. (2016) synthesized novel N-substituted pyridin-2(1H)-one derivatives using 2-fluoropyridine derivatives. This study highlights the potential of 2-fluoropyridine in the synthesis of complex organic compounds, contributing to the understanding of its reactivity and utility in organic chemistry (Sharma et al., 2016).

Development of Peptidomimetics

Saitton et al. (2004) described the synthesis of 2,3,4-substituted pyridine derivatives, which are useful as scaffolds in the development of peptidomimetics. This research demonstrates the applicability of 2-fluoropyridine derivatives in the field of medicinal chemistry, particularly in the design of peptidomimetic compounds (Saitton et al., 2004).

Photoreactions with Aliphatic Amines

Gilbert and Krestonosich (1980, 1981) studied the photochemical reactions of 2-fluoropyridine with aliphatic amines, leading to the formation of various substituted pyridines. These studies provide valuable information on the photochemistry of 2-fluoropyridine, which is important in understanding its behavior under light-induced conditions (Gilbert & Krestonosich, 1980), (Gilbert & Krestonosich, 1981).

Synthesis and Characterization of Fluorinated Compounds

Various studies have explored the synthesis and characterization of fluorinated compounds using 2-fluoropyridine derivatives. These include the synthesis of cobalt(III) alcoholate complexes (Padhi et al., 2011) and the development of a fluorescent Zn(2+) sensor (Liu et al., 2009). These studies highlight the diverse applications of 2-fluoropyridine in the synthesis of novel compounds with potential uses in various fields of chemistry (Padhi et al., 2011), (Liu et al., 2009).

Mechanism of Action

Target of Action

Fluorinated pyridines, a category to which this compound belongs, are known to have a broad range of biological properties .

Mode of Action

Fluoropyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be potential imaging agents for various biological applications .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Properties

IUPAC Name |

2-fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEXCLQRFDQRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNC2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

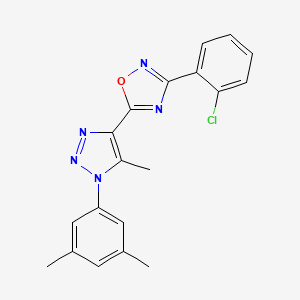

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

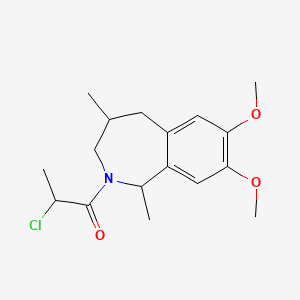

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

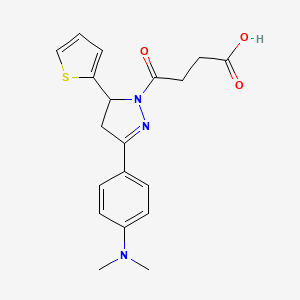

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)